molecular formula C20H20N2O3S3 B11625426 N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B11625426
M. Wt: 432.6 g/mol
InChI Key: FALKSVKVKFSFCO-LGMDPLHJSA-N
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Description

N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a benzyl group

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H20N2O3S3/c23-11-10-21(14-15-5-2-1-3-6-15)18(24)8-9-22-19(25)17(28-20(22)26)13-16-7-4-12-27-16/h1-7,12-13,23H,8-11,14H2/b17-13-

InChI Key

FALKSVKVKFSFCO-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thiol with an α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the Thiophene Moiety: This step involves the use of a thiophene derivative, which is introduced via a condensation reaction.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of strong bases or acids, and sometimes catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-hydroxy-N,N-dimethylethanaminium
  • N,N’-Bis(2-hydroxyethyl)oxamide
  • Phenylboronic pinacol esters

Uniqueness

What sets N-Benzyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide apart is its unique combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the thiazolidinone ring and thiophene moiety, in particular, offers distinct advantages in terms of biological activity and material properties.

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